Dimethyl 3,3'-(methanediyldicyclohexane-4,1-diyl)dipropanoate
Description
Dimethyl 3,3'-(methanediyldicyclohexane-4,1-diyl)dipropanoate is a bicyclic ester compound characterized by two cyclohexane rings connected via a methanediyl (-CH2-) bridge, with each ring bearing a dipropanoate ester group. This structure imparts rigidity and hydrophobicity, making it suitable for applications in polymer synthesis and as a precursor for pharmaceuticals or agrochemicals.
Key structural features:
- Methanediyldicyclohexane core: Provides steric bulk and conformational rigidity.
- Ester groups: Enhance solubility in organic solvents and enable hydrolytic functionalization.
Properties
CAS No. |
6337-77-5 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 3-[4-[[4-(3-methoxy-3-oxopropyl)cyclohexyl]methyl]cyclohexyl]propanoate |
InChI |
InChI=1S/C21H36O4/c1-24-20(22)13-11-16-3-7-18(8-4-16)15-19-9-5-17(6-10-19)12-14-21(23)25-2/h16-19H,3-15H2,1-2H3 |
InChI Key |
SXRWFAHEXULFMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCC(CC1)CC2CCC(CC2)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate typically involves the esterification of 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share the dipropanoate ester motif but differ in their bridging groups and substituents, leading to distinct chemical and physical properties:
Table 1: Structural Comparison of Dipropanoate Analogs
Physicochemical Properties
- Hydrophobicity: The cyclohexane rings in the target compound confer greater hydrophobicity compared to pyrazine or azanediyl-bridged analogs, influencing solubility in non-polar solvents .
- Thermal Stability : Rigid bicyclic structures (e.g., methanediyldicyclohexane) likely exhibit higher thermal stability than flexible aliphatic linkers (e.g., PBAE polymers) .
- Reactivity : Ester groups in all compounds are susceptible to hydrolysis, but the electron-withdrawing pyrazine bridge may accelerate hydrolysis compared to cyclohexane-based analogs .
Table 2: Application Comparison
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